
1,1,2,2-Tetrachloro-1,2-dinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachloro-1,2-dinitroethane is a chlorinated nitroalkane with the chemical formula C2Cl4N2O4. It is known for its potent lachrymatory (tear-producing) and pulmonary effects, making it significantly more toxic than chloropicrin . This compound is primarily used as a fumigant due to its high toxicity .
Méthodes De Préparation
1,1,2,2-Tetrachloro-1,2-dinitroethane is synthesized through the nitration of tetrachloroethylene. The nitration process involves the use of dinitrogen tetroxide or fuming nitric acid as nitrating agents . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrachloro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of different chlorinated and nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Applications De Recherche Scientifique
1,1,2,2-Tetrachloro-1,2-dinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated and nitro compounds.
Biology: Due to its toxic properties, it is studied for its effects on biological systems, particularly its impact on respiratory and ocular tissues.
Medicine: Research into its toxicological effects helps in understanding the mechanisms of chemical warfare agents and developing antidotes.
Industry: It is used as a fumigant to control pests in agricultural settings.
Mécanisme D'action
The toxic effects of 1,1,2,2-Tetrachloro-1,2-dinitroethane are primarily due to its ability to produce reactive oxygen species (ROS) and disrupt cellular function. The compound targets the respiratory system, causing irritation and damage to the pulmonary tissues. It also affects the eyes, leading to severe tearing and discomfort. The molecular pathways involved include oxidative stress and inflammation, which contribute to its toxic effects.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrachloro-1,2-dinitroethane can be compared with other chlorinated nitroalkanes such as:
Chloropicrin: Less toxic than this compound but also used as a fumigant.
Trifluoronitrosomethane: Another toxic compound with similar lachrymatory effects.
Trichloronitrosomethane: Shares similar chemical properties and uses but differs in toxicity levels.
This compound stands out due to its higher toxicity and effectiveness as a fumigant, making it a compound of interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
67226-85-1 |
|---|---|
Formule moléculaire |
C2Cl4N2O4 |
Poids moléculaire |
257.8 g/mol |
Nom IUPAC |
1,1,2,2-tetrachloro-1,2-dinitroethane |
InChI |
InChI=1S/C2Cl4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
Clé InChI |
VDUMCAJVLOJOCK-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])(Cl)Cl)([N+](=O)[O-])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


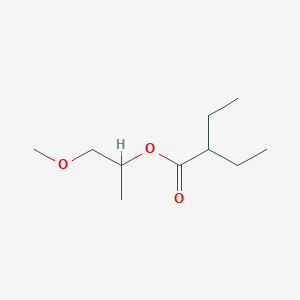
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

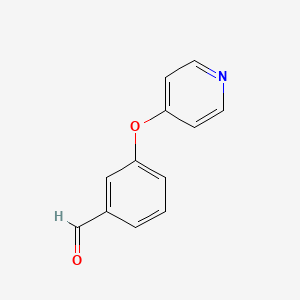
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
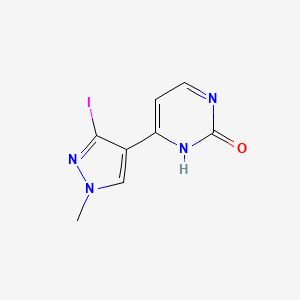
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
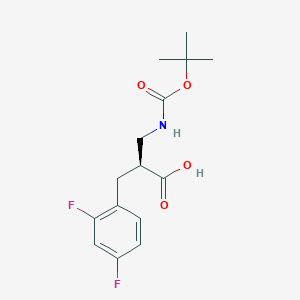
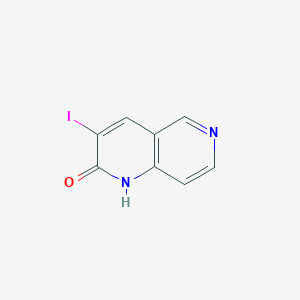
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)

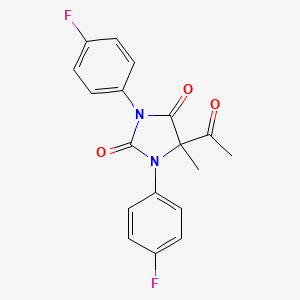
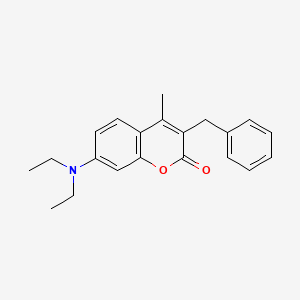
![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
